![molecular formula C11H12N6O B14161927 1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone CAS No. 140651-19-0](/img/structure/B14161927.png)
1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone is a complex organic compound featuring a pyrazole ring substituted with diamino groups and an azo linkage to a phenyl ring, which is further substituted with an ethanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the diazenyl group: The pyrazole derivative is then subjected to diazotization followed by azo coupling with an appropriate phenyl derivative.
Substitution with ethanone:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions: 1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of nitro derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or catalytic hydrogenation can convert the azo group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrazole ring, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe due to its unique structural features.
Medicine: Explored for its cytotoxic properties against cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the development of dyes and pigments due to its azo linkage, which imparts vivid colors.
作用機序
The mechanism of action of 1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, potentially inhibiting their activity by binding to the active site or allosteric sites.
Pathways Involved: It may interfere with cellular pathways related to cell proliferation and apoptosis, particularly in cancer cells, leading to cytotoxic effects.
類似化合物との比較
1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol: Similar structure but with a hydroxyl group instead of an ethanone group.
3,5-diamino-1H-pyrazole: Lacks the diazenyl and phenyl substituents, making it less complex.
4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]benzoic acid: Contains a carboxylic acid group instead of an ethanone group.
Uniqueness: 1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone is unique due to its combination of a pyrazole ring, an azo linkage, and an ethanone group, which confer distinct chemical reactivity and potential biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
特性
CAS番号 |
140651-19-0 |
|---|---|
分子式 |
C11H12N6O |
分子量 |
244.25 g/mol |
IUPAC名 |
1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C11H12N6O/c1-6(18)7-2-4-8(5-3-7)14-15-9-10(12)16-17-11(9)13/h2-5H,1H3,(H5,12,13,16,17) |
InChIキー |
MUMVDTCHYOZONV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N=NC2=C(NN=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide](/img/structure/B14161850.png)
![N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14161856.png)
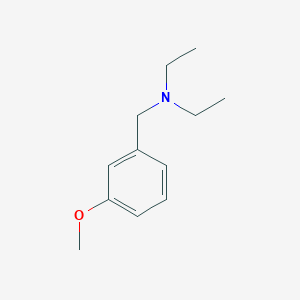
![2-[(4-ethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B14161863.png)
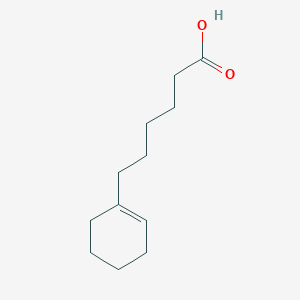
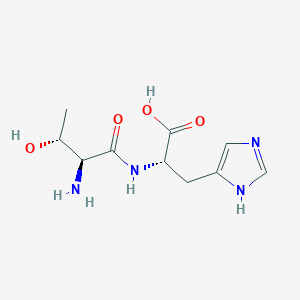
![4-Methyl-3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid](/img/structure/B14161878.png)
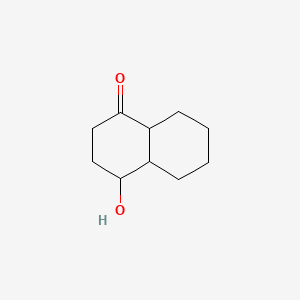
![pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14161897.png)
![4-(4-methylphenyl)-1-sulfanyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B14161903.png)
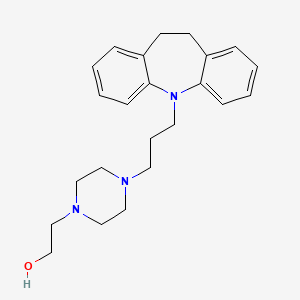
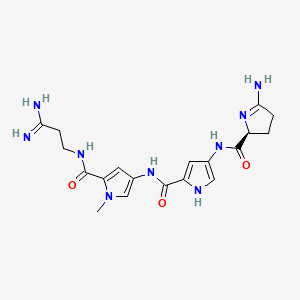
![4-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14161928.png)
![3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol](/img/structure/B14161931.png)
